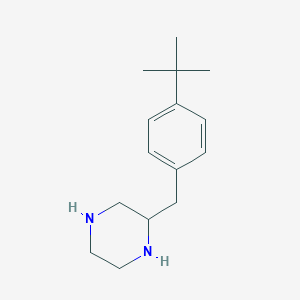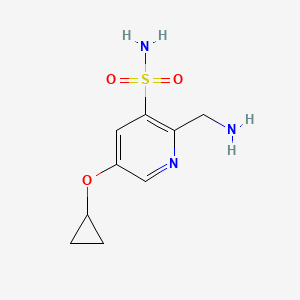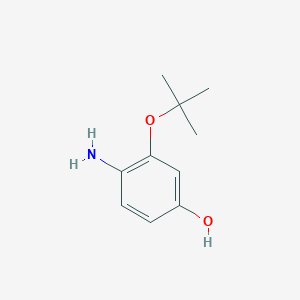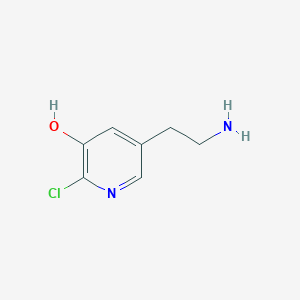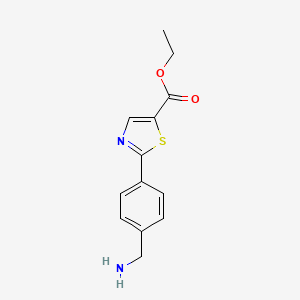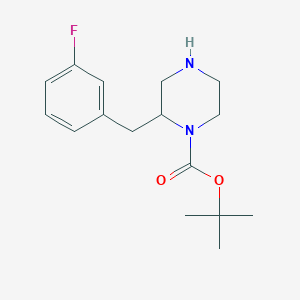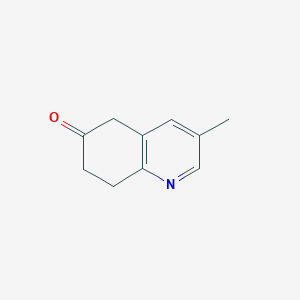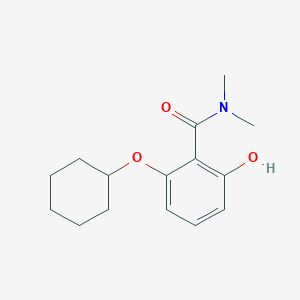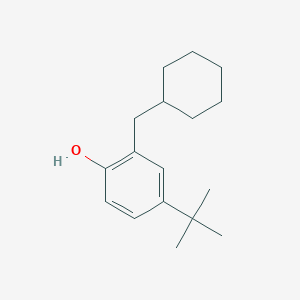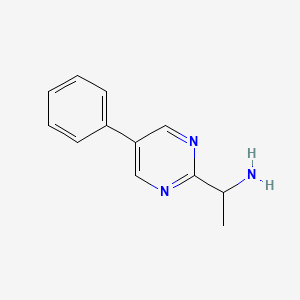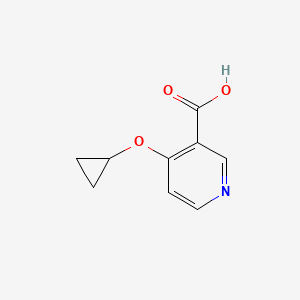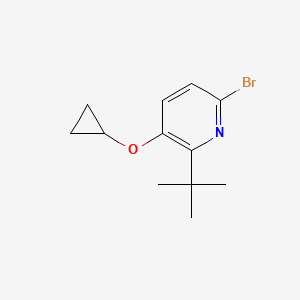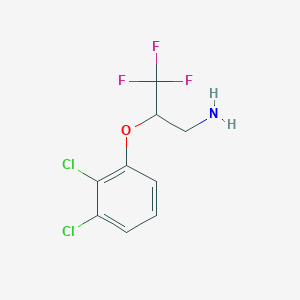
3-(1H-Indazol-1-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indazol-1-YL)propan-1-OL is a chemical compound that features an indazole ring attached to a propanol chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-1-YL)propan-1-OL typically involves the formation of the indazole ring followed by the attachment of the propanol chain. One common method involves the cyclization of o-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the indazole ring. This is followed by the reduction of the nitro group and subsequent alkylation to introduce the propanol chain .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
化学反応の分析
Types of Reactions: 3-(1H-Indazol-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of 3-(1H-Indazol-1-YL)propanal or 3-(1H-Indazol-1-YL)propanone.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(1H-Indazol-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1H-Indazol-1-YL)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity .
類似化合物との比較
3-(1H-Indazol-1-YL)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group and an amine group attached to the indazole ring.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Features a pyrazole ring instead of an indazole ring.
Uniqueness: 3-(1H-Indazol-1-YL)propan-1-OL is unique due to the presence of both the indazole ring and the hydroxyl group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-indazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-10-5-2-1-4-9(10)8-11-12/h1-2,4-5,8,13H,3,6-7H2 |
InChIキー |
SBMPTHJNZLLPFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN2CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


